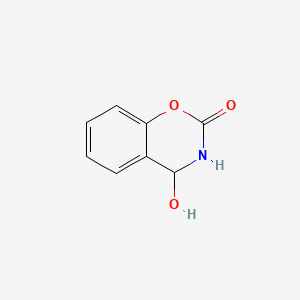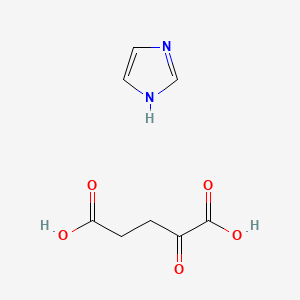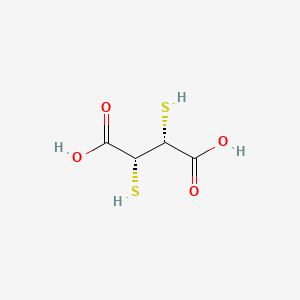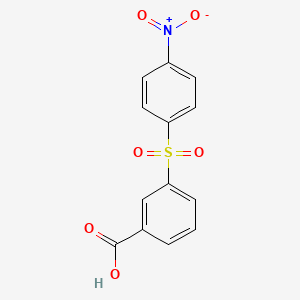
3-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid is a chemical compound with the molecular formula C13H9NO6S and a molecular weight of 307.28 g/mol . This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with a hydroxy(oxido)amino group and a sulfonyl group on the phenyl ring. It is an achiral molecule with no defined stereocenters .
Preparation Methods
The synthesis of 3-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step introduces an acyl group onto the benzene ring.
Reduction: The acyl group is then reduced to form an alkane.
Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonyl group can participate in substitution reactions, often facilitated by nucleophilic reagents.
Common reagents used in these reactions include strong oxidizing agents, reducing agents like hydrogen gas or metal hydrides, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an inhibitor in various biochemical pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid involves its interaction with specific molecular targets. The hydroxy(oxido)amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The sulfonyl group provides additional binding interactions, enhancing the compound’s specificity and potency .
Comparison with Similar Compounds
Similar compounds to 3-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)benzoic acid include:
4-Amino-3-hydroxybenzoic acid: This compound has a similar benzoic acid core but differs in the substitution pattern.
3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a potent inhibitor of specific enzymes and has a different sulfonyl group arrangement.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
7402-75-7 |
|---|---|
Molecular Formula |
C13H9NO6S |
Molecular Weight |
307.28 g/mol |
IUPAC Name |
3-(4-nitrophenyl)sulfonylbenzoic acid |
InChI |
InChI=1S/C13H9NO6S/c15-13(16)9-2-1-3-12(8-9)21(19,20)11-6-4-10(5-7-11)14(17)18/h1-8H,(H,15,16) |
InChI Key |
WSYQIGOAAGAENM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




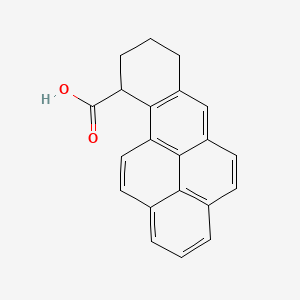


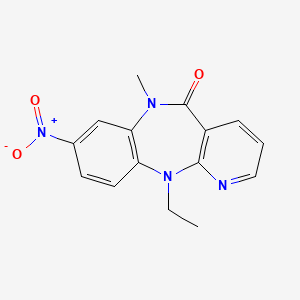
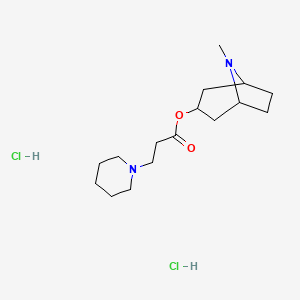
![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)
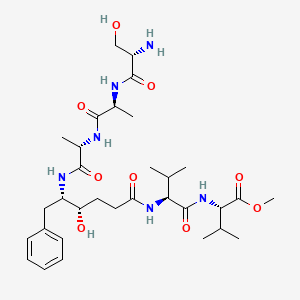

![2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B12800274.png)
